molecular formula C16H12Cl2N2S B5820070 N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B5820070
M. Wt: 335.2 g/mol
InChI Key: GCYQOZFVLCBNSJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole class of heterocyclic compounds Thiazoles are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 3-chlorophenylthiourea can react with 4-chloroacetophenone under acidic conditions to form the thiazole ring.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 4-chlorophenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.

Chemical Reactions Analysis

N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. This can lead to the formation of various substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and appropriate reaction temperatures and times.

Scientific Research Applications

N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine: This compound lacks the methyl group at the 5-position of the thiazole ring, which may affect its chemical properties and biological activities.

    N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-amine:

    N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-oxazole-2-amine: The replacement of the sulfur atom in the thiazole ring with an oxygen atom in the oxazole ring can lead to differences in chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c1-10-15(11-5-7-12(17)8-6-11)20-16(21-10)19-14-4-2-3-13(18)9-14/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYQOZFVLCBNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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